molecular formula C8H11O3P B7778196 (1-Phenyl-ethyl)-phosphonic acid CAS No. 61470-40-4

(1-Phenyl-ethyl)-phosphonic acid

Cat. No.: B7778196
CAS No.: 61470-40-4
M. Wt: 186.14 g/mol
InChI Key: XBMUHYIMRYHJBA-UHFFFAOYSA-N
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Description

(1-Phenyl-ethyl)-phosphonic acid is a useful research compound. Its molecular formula is C8H11O3P and its molecular weight is 186.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMUHYIMRYHJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395888
Record name (1-Phenyl-ethyl)-phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61470-40-4
Record name (1-Phenyl-ethyl)-phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Organophosphorus Compounds in Modern Chemical Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are fundamental to numerous areas of scientific endeavor. Their diverse applications stem from the unique properties of the phosphorus atom, including its variable oxidation states, multivalency, and ability to form stable bonds with a range of elements. longdom.orgwiley.com This versatility has led to their widespread use in medicinal chemistry, agriculture, and materials science. researchgate.netfrontiersin.org

In the realm of medicine, organophosphorus compounds are integral to the structure of essential biomolecules like nucleic acids and adenosine (B11128) triphosphate (ATP), which is central to energy metabolism in living cells. researchgate.netresearchgate.net Synthetic analogues, such as phosphonates, are designed as bioisosteres of natural phosphates and have been successfully developed into drugs for treating a variety of diseases, including viral infections and bone resorption disorders. researchgate.netacs.org

The impact of organophosphorus compounds extends to agriculture, where they have been extensively used as pesticides. researchgate.nettaylorandfrancis.com In materials science, they serve as flame retardants, plasticizers, and ligands in catalysis. frontiersin.orgwikipedia.org The phosphoryl (P=O) group's high coordination ability with metals also makes them valuable as metal extractants. frontiersin.org The formation of the phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with tailored biological and physical properties. taylorandfrancis.com

Historical Evolution of Phosphonic Acid Chemistry: a Scholarly Perspective

The journey of organophosphorus chemistry began in the early 19th century, with early explorations into "phosphoric ether" by reacting alcohol with phosphoric acid. researchgate.net A significant milestone was the synthesis of the first organophosphorus compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), in 1854. researchgate.netmdpi.comnih.gov The discovery of phosphoric acid itself is credited to Swedish chemists Johann Gottlieb Gahn and Karl Wilhelm Scheele in 1770, who identified it as a component of bone ash. encyclopedia.com

The development of phosphonic acids, which contain a direct P-C bond, gained momentum in the late 19th and early 20th centuries. In 1898, Michaelis reported the synthesis of dialkyl phosphonates, compounds featuring a P-C bond. mdpi.com A pivotal moment in the synthesis of phosphonates was the development of the Michaelis-Arbuzov reaction, which remains a fundamental method for forming P-C bonds. wikipedia.org

The 20th century witnessed a rapid expansion of organophosphorus chemistry, driven in part by the discovery of the potent biological activity of certain classes of these compounds. mdpi.comscispace.com Research in the 1930s and 1940s, notably by Gerhard Schrader, led to the synthesis of thousands of new organophosphorus compounds, some of which were developed as insecticides and others as nerve agents. researchgate.netscispace.com The post-World War II era saw a surge in the development and application of organophosphorus compounds, particularly in agriculture. researchgate.net The discovery of naturally occurring phosphonates, such as 2-aminoethylphosphonic acid in 1959, opened up new avenues in understanding the biological roles of these compounds. wikipedia.orgnih.gov

Positioning of 1 Phenyl Ethyl Phosphonic Acid Within Advanced Organic Synthesis

(1-Phenyl-ethyl)-phosphonic acid, with its chiral center at the alpha-carbon adjacent to the phosphorus atom, has carved out a niche in advanced organic synthesis, particularly in the realm of asymmetric synthesis and chiral resolution. Chiral resolution is a critical process for separating racemic mixtures into their individual enantiomers, which is essential in the production of optically active compounds like pharmaceuticals. wikipedia.org

The compound and its derivatives are utilized as chiral resolving agents. This process typically involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by methods like crystallization. wikipedia.org For instance, chiral amines such as 1-phenylethylamine (B125046) are commonly used to resolve racemic acids through the formation of diastereomeric salts. wikipedia.orgmdpi.com Conversely, a chiral acid like this compound can be employed to resolve racemic amines.

Furthermore, the synthesis of enantiomerically pure α-aminophosphonic acids, which are structural analogues of α-amino acids, is an area of significant interest due to their potential biological activities. nih.govnih.gov The development of stereoselective methods, such as the aza-Pudovik reaction using chiral auxiliaries, allows for the synthesis of these valuable compounds with high diastereoselectivity. rsc.org The resulting α-aminophosphonic acids can have applications as enzyme inhibitors, and in the development of new therapeutic agents. nih.gov

Overview of Key Research Avenues and Their Foundational Importance

Asymmetric Synthesis Approaches to Chiral this compound

The creation of the chiral center at the α-carbon next to the phosphorus atom requires sophisticated asymmetric synthesis techniques. These methods can be broadly categorized by their approach to inducing stereoselectivity, whether through substrate control using chiral auxiliaries, or through the use of chiral catalysts.

A foundational strategy in asymmetric synthesis involves the use of a chiral auxiliary—a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. In phosphonic acid synthesis, chiral alcohols are frequently employed for this purpose. rsc.org

Readily available and inexpensive chiral alcohols such as (-)-menthol, 1,1'-bi-2-naphthol (B31242) (BINOL), and derivatives of tartaric acid like TADDOL are common choices. rsc.org These alcohols can be reacted with phosphorus trichloride (B1173362) or similar reagents to form chiral H-phosphonates or H-phosphinates. These chiral phosphorus reagents then undergo diastereoselective addition to electrophiles like imines or alkenes. rsc.org For instance, the addition of a menthol-derived H-phosphinate to an imine creates a new stereocenter, with the stereochemistry of the menthol (B31143) auxiliary guiding the facial selectivity of the attack. rsc.org

The general principle relies on the steric bulk and defined three-dimensional structure of the auxiliary, which makes one of the two transition states for the bond-forming reaction energetically more favorable, leading to a predominance of one diastereomer. tandfonline.com This diastereomeric mixture can often be separated chromatographically, and subsequent removal of the auxiliary yields the enantiomerically enriched phosphonic acid derivative. mdpi.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Phosphorus Chemistry

Chiral AuxiliaryType of ReagentApplication ExampleTypical Stereoselectivity
(-)-MentholH-phosphonates, H-phosphinatesDiastereoselective addition to iminesGood to excellent d.e.
(R)- or (S)-BINOLH-phosphonatesAsymmetric hydrophosphonylationHigh ee
(R,R)-TADDOLH-phosphonatesPhospha-Michael addition to nitroalkenes>95% d.e.

The development of catalytic asymmetric methods represents a significant advancement, as only a substoichiometric amount of a chiral molecule is needed to generate a large quantity of enantiomerically enriched product. This approach is more atom-economical and efficient than using stoichiometric chiral auxiliaries.

Chiral phosphoric acids (CPAs), often derived from BINOL, have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations. ambeed.comacs.org In the context of phosphonate (B1237965) synthesis, CPAs can catalyze the addition of phosphites to imines or other electrophiles. The catalyst activates the electrophile by protonation, forming a chiral ion pair. The counterion, which is the chiral phosphate (B84403), then creates a stereochemically defined environment that directs the nucleophilic attack of the phosphite (B83602), resulting in high enantioselectivity. acs.org

Another catalytic strategy involves transition metal catalysis. For example, palladium complexes with chiral ligands can catalyze the enantioselective addition of arylboronic acids to hydrazones derived from formylphosphonates. us.es This reaction creates α-aryl-α-hydrazino phosphonates with excellent enantiomeric excesses (up to 99% ee). us.es Subsequent chemical transformations can then yield the desired phosphonic acid derivatives.

Many stereoselective routes to α-substituted phosphonates rely on the nucleophilic addition of a phosphorus(III) species to a C=N double bond, a reaction known as the Pudovik reaction, or the related Strecker-type synthesis involving an aldehyde, an amine, and a phosphite. tandfonline.comnih.gov The stereoselectivity of these reactions can be controlled by introducing a chiral element into one of the reactants.

One common approach is the addition of a dialkyl phosphite to a chiral imine. The chiral imine is typically formed by condensing a prochiral aldehyde (like benzaldehyde) with a chiral amine (like (R)- or (S)-α-phenylethylamine). The chirality of the amine directs the nucleophilic attack of the phosphite to one face of the imine, resulting in a diastereoselective synthesis of the α-aminophosphonate. nih.gov Similarly, chiral aldehydes can be condensed with achiral amines to achieve the same goal. nih.gov

An alternative diastereoselective method involves the addition of trimethyl phosphite to chiral oxazolidines, which can be derived from amino alcohols. This reaction proceeds with high selectivity to form oxazaphosphorinanes, which are then hydrolyzed to furnish the enantiomerically enriched α-aminophosphonic acids. acs.org These methods often yield products with high diastereomeric or enantiomeric excesses, which can be further enhanced by crystallization. acs.org

Table 2: Examples of Diastereoselective Routes to Phosphonate Precursors

Reaction TypeChiral ComponentReagentTypical OutcomeReference
Pudovik ReactionChiral Imines from (R)-(-)-phenylglycinolTrimethyl phosphiteDiastereoselective cyclization, ee > 98% tandfonline.com
Strecker-typeChiral AmineAldehyde, Dialkyl phosphiteDiastereoselective C-P bond formation nih.gov
Addition to OxazolidineChiral Oxazolidine from amino alcoholTrialkyl phosphiteExcellent diastereoselectivity, ee 77-97% acs.org

Classical and Modern Hydrolysis Techniques for Phosphonate Precursors

The final step in the synthesis of this compound is typically the hydrolysis of a phosphonate diester precursor. The choice of hydrolysis method depends on the stability of the rest of the molecule to the reaction conditions.

The most general and robust method for cleaving dialkyl or diaryl phosphonate esters to the corresponding phosphonic acid is through hydrolysis with concentrated hydrochloric acid. beilstein-journals.orgnih.gov The procedure typically involves refluxing the phosphonate ester with concentrated aqueous HCl (e.g., 37% or ~12 M) for several hours. beilstein-journals.orgnih.gov

The hydrolysis of phosphonate diesters is a consecutive, two-step process. mdpi.com The mechanism is believed to proceed via an SN2-type nucleophilic attack of a water molecule on the phosphorus atom. mdpi.com The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus center. This is followed by the attack of water and subsequent elimination of an alcohol molecule. The resulting phosphonate monoester undergoes a second, typically slower, hydrolysis step via the same mechanism to yield the final phosphonic acid. mdpi.com While effective, this method is harsh and not suitable for substrates containing acid-labile functional groups.

Table 3: Conditions for Acid-Catalyzed Phosphonate Hydrolysis

Substrate TypeReagentTypical ConditionsKey Feature
Dialkyl PhosphonatesConcentrated HClReflux, 1-12 hoursGeneral, robust method
Diaryl PhosphonatesConcentrated HCl or HBrRefluxCleavage of stable aryl esters
Acid-sensitive substratesMicrowave-assisted HClEquimolar HCl, MW irradiationFaster, milder conditions

A more modern variation employs microwave-assisted hydrolysis, which can significantly reduce reaction times and may use only equimolar amounts of hydrochloric acid, offering a "greener" alternative to classical refluxing methods. rsc.org

For molecules that are sensitive to strong acids, the catalytic hydrogenolysis of dibenzyl phosphonate esters is a much milder and highly effective deprotection strategy. beilstein-journals.orgnih.gov Dibenzyl phosphonates are often prepared specifically to allow for this gentle final step.

The reaction is typically carried out using a heterogeneous palladium catalyst, most commonly palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas. us.es An alternative, known as transfer hydrogenolysis, avoids the need for pressurized hydrogen gas by using a hydrogen donor such as 1,4-cyclohexadiene (B1204751) or formic acid in the presence of the palladium catalyst. acsgcipr.org

The mechanism involves the cleavage of the carbon-oxygen bond of the benzyl (B1604629) group. acsgcipr.org The substrate adsorbs onto the surface of the palladium catalyst, where the benzylic C-O bond is cleaved, generating the phosphonic acid and toluene (B28343) as a byproduct. acsgcipr.org This method is highly chemoselective, leaving other functional groups such as esters, amides, and most double bonds intact. acsgcipr.org

McKenna's Method: Bromotrimethylsilane-Mediated Dealkylation

A cornerstone in the synthesis of phosphonic acids from their corresponding dialkyl esters is the McKenna reaction. nih.govresearchgate.net This method is prized for its mild conditions and effectiveness. nih.gov The key reagent in this process is bromotrimethylsilane (B50905) (BTMS), which facilitates the transformation of dialkyl phosphonate esters into bis(trimethylsilyl) esters. doaj.org These silylated intermediates are then readily hydrolyzed to yield the final phosphonic acid. nih.govd-nb.info

The reaction unfolds in two primary steps. Initially, the dialkyl phosphonate ester is converted into the corresponding bis(trimethylsilyl) ester. nih.gov Subsequent solvolysis of this intermediate cleaves the silyl (B83357) groups, affording the desired phosphonic acid. nih.gov The progress of this reaction can be conveniently monitored using ³¹P NMR spectroscopy, as the substitution of each alkyl group with a trimethylsilyl (B98337) group results in a characteristic upfield shift of approximately 8–10 ppm in the spectrum. nih.gov

While the McKenna reaction is robust, the potential for side reactions exists, particularly with prolonged reaction times. nih.gov The alkyl bromide generated during the initial step can act as an alkylating agent, which may lead to the formation of undesired byproducts. nih.gov

Table 1: Key Aspects of the McKenna Reaction

Feature Description Reference
Reagent Bromotrimethylsilane (BTMS) nih.govdoaj.org
Intermediate Bis(trimethylsilyl) ester nih.gov
Final Product Phosphonic acid nih.gov
Monitoring ³¹P NMR Spectroscopy nih.gov
Potential Issue Side reactions from alkyl bromide byproduct nih.gov

Experimental evidence has clarified the reaction mechanism, demonstrating that the silylation step proceeds via an attack of the terminal oxygen of the dialkyl phosphonate on the silicon atom of bromotrimethylsilane. nih.gov This was confirmed through isotopic labeling studies using diethyl phenylphosphonates. nih.gov The high selectivity of bromotrimethylsilane for P–O silyldealkylation makes it a valuable tool, even in the presence of other functional groups like carboxylate esters. rsc.org

Utilization of Boron Reagents for Phosphonate Dealkylation

An effective alternative for the dealkylation of dialkyl phosphonates involves the use of boron reagents, most notably boron tribromide (BBr₃). thieme-connect.comresearchgate.net This method provides a clean and quantitative conversion of various dialkyl phosphonates, including dimethyl, diethyl, diisopropyl, and di-tert-butyl esters, into their corresponding phosphonic acids following methanolysis. thieme-connect.comresearchgate.net

The process is conducted under mild and non-aqueous conditions. thieme-connect.com Typically, the reaction is initiated at a low temperature, such as -30 °C, in an aprotic solvent like toluene, and then warmed to around 70 °C for several hours. beilstein-journals.org A key advantage of using boron tribromide is its compatibility with a wide range of functional groups, including allyl, ketone, primary alcohol, phthalimide, ester, and thioether moieties, demonstrating high selectivity for P-O dealkylation. beilstein-journals.orgd-nb.info

The proposed mechanism involves the initial formation of a primary adduct between the phosphonate and boron tribromide. This adduct then undergoes thermally induced bis-bromodealkylation, leading to the formation of molecular borophosphonate oligomers. thieme-connect.com The removal of the volatile alkyl bromide drives the reaction towards a smooth and quantitative conversion. thieme-connect.com Subsequent treatment with methanol (B129727) then yields the final phosphonic acid. thieme-connect.comresearchgate.net For optimal results, approximately 0.9 equivalents of BBr₃ per phosphonate function is recommended. beilstein-journals.orgd-nb.info Other boron-containing reagents, such as C₆H₁₁BCl₂ and binuclear boron compounds, have also been explored for this transformation. beilstein-journals.orgnih.gov

Table 2: Dealkylation of Diethyl Decylphosphonate with Boron Tribromide

Reactant Reagent Solvent Conditions Product Yield Reference
Diethyl decylphosphonate BBr₃ (1 M in hexane) Toluene -30 °C to 70 °C, 6 h Decylphosphonic acid High thieme-connect.com

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Solvent-Free Synthesis Protocols

A significant advancement in green synthesis is the development of solvent-free reaction conditions. nih.govtandfonline.comtandfonline.com These protocols not only reduce environmental pollution by eliminating the use of often hazardous organic solvents but also can lead to improved reaction rates and easier product isolation. For the synthesis of α-aminophosphonates, which are structurally related to this compound, several solvent-free methods have been reported. nih.govorganic-chemistry.org

One such approach involves the uncatalyzed, three-component reaction of an amine, a carbonyl compound (or an N-heterocycle with an activated acetylene), and a phosphite. tandfonline.comtandfonline.com These reactions can proceed smoothly at room temperature, offering moderate to good yields of the desired product. tandfonline.com Another green method utilizes ultrasound irradiation in the presence of a catalyst like 1-hexanesulphonic acid sodium salt, which also provides clean conversion, high selectivity, and a straightforward workup. nih.gov

Application of Supported Catalysts for Sustainable Production

The use of supported catalysts represents a key strategy in sustainable chemistry, merging the benefits of high activity and selectivity, characteristic of homogeneous catalysts, with the ease of recovery and recyclability of heterogeneous catalysts. bohrium.com This approach is particularly relevant for phosphonylation reactions, such as the Pudovik reaction, which can be a step in the synthesis of this compound. ontosight.ai

A variety of materials can serve as supports, including metal oxides (e.g., magnesium oxide, zirconium oxide), activated carbon, and nanostructured materials like H₂Ti₃O₇ nanotubes. rsc.orgrsc.orguniv-artois.fr For instance, protonated trititanate (H₂Ti₃O₇) nanotubes have demonstrated remarkable catalytic performance in the solvent-free synthesis of tertiary α-aminophosphonates due to the presence of strong Lewis and Brønsted acid sites on their large surface area. rsc.org Similarly, carbon-supported ruthenium nanoparticles have shown high efficiency in hydrogenation reactions, a process that can be relevant in certain synthetic routes. univ-artois.fr The choice of support can significantly influence the catalyst's performance by modifying the electronic properties and dispersion of the active metal phase. rsc.org

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.org An ideal reaction would have an atom economy of 100%, meaning no atoms are wasted as byproducts. primescholars.com

In the context of synthesizing this compound, evaluating the atom economy of different synthetic routes is crucial for process optimization. For example, addition reactions like the Pudovik reaction are inherently more atom-economical than substitution reactions, which generate stoichiometric amounts of waste products. researchgate.net The Gabriel synthesis of amines, for instance, is known for its poor atom economy. primescholars.com

Investigation of Brønsted Acidity and Catalytic Activity

Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. Analogues of this compound, such as phenyl phosphonic acid, are recognized as effective Brønsted acid catalysts. beilstein-journals.org Their acidity is a key determinant of their catalytic prowess, being notably higher than their carboxylic acid counterparts. beilstein-journals.org This enhanced acidity enables them to protonate various functional groups, thereby initiating or accelerating a range of organic reactions.

As a Brønsted acid, this compound and its analogues function by donating a proton to a substrate molecule. This protonation event increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, in reactions involving carbonyl compounds, the phosphonic acid protonates the carbonyl oxygen, activating the carbon atom for subsequent bond formation. This ability to act as a proton shuttle is fundamental to its catalytic activity in numerous synthetic methodologies, including important multicomponent reactions. beilstein-journals.orgjocpr.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. jocpr.com Phenyl phosphonic acid derivatives have emerged as powerful catalysts for several MCRs, most notably the Biginelli reaction. jocpr.comresearchgate.net

The Biginelli reaction, first reported in 1893, is a one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). jocpr.comillinois.eduwikipedia.org These DHPMs are of significant pharmacological interest. jocpr.comresearchgate.net Phenyl phosphonic acid (PPA) has been successfully employed as a mild and efficient Brønsted acid catalyst for this transformation. jocpr.com An efficient protocol involves using 10 mol% of PPA to catalyze the reaction between an aldehyde, ethyl acetoacetate, and urea or thiourea in refluxing acetonitrile. jocpr.com Chiral phosphoric acids derived from natural sources have also been developed to catalyze asymmetric Biginelli-like reactions, yielding products with moderate to good enantioselectivities. nih.gov

The versatility of phenyl phosphonic acid catalysis in the Biginelli reaction has been demonstrated through the use of a wide array of aldehyde substrates. jocpr.com The reaction accommodates aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents. jocpr.comnih.gov Research indicates that aldehydes with electron-donating groups tend to produce higher yields of the corresponding DHPMs compared to those with electron-withdrawing groups, which generally result in moderate yields. jocpr.com The reaction is not limited to aromatic aldehydes, as methods have also been developed for the efficient synthesis of 4-alkyl-substituted DHPMs using aliphatic aldehydes. researchgate.net

Table 1: Phenyl Phosphonic Acid Catalyzed Biginelli Reaction with Various Aldehydes

This interactive table summarizes the yields obtained from the Biginelli reaction using phenyl phosphonic acid as a catalyst with a range of aldehyde substrates.

EntryAldehydeProductYield (%) jocpr.com
1Benzaldehyde4-Phenyl-3,4-dihydropyrimidin-2(1H)-one90
24-Methoxybenzaldehyde4-(4-Methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one88
34-Nitrobenzaldehyde4-(4-Nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one84
44-Chlorobenzaldehyde4-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one87
5Benzaldehyde (with Thiourea)4-Phenyl-3,4-dihydropyrimidine-2(1H)-thione72
64-Chlorobenzaldehyde (with Thiourea)4-(4-Chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione74

The mechanism of the Brønsted acid-catalyzed Biginelli reaction is believed to proceed through several key steps. jocpr.comwikipedia.org The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea (or thiourea). wikipedia.orgresearchgate.net This initial step forms an N-acyliminium ion intermediate. jocpr.comillinois.edu This electrophilic species is then attacked by the enol form of the β-keto ester. Subsequent cyclization and dehydration steps lead to the final 3,4-dihydropyrimidin-2(1H)-one product. jocpr.comwikipedia.org The rate-determining step is considered to be the initial nucleophilic addition of the urea to the aldehyde. wikipedia.org The role of the phosphonic acid catalyst is to protonate the aldehyde, activating it for the initial condensation, and to facilitate the subsequent dehydration steps. jocpr.com

α-Aminophosphonates are structural analogues of α-amino acids where a phosphonic acid group replaces the carboxylic acid moiety. mdpi.com They are synthesized most commonly through the Kabachnik-Fields reaction, a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.netscispace.com Phenyl phosphonic acid has been reported as an effective catalyst for this reaction, highlighting another application of its Brønsted acidity in facilitating multicomponent syntheses. researchgate.net The reaction mechanism likely involves the formation of an imine from the aldehyde and amine, which is then protonated by the phosphonic acid catalyst. This activation facilitates the nucleophilic addition of the phosphite to yield the α-aminophosphonate product.

Catalysis in α-Aminophosphonate Synthesis

Zirconium(IV) Compounds as Catalysts in Phosphonate Chemistry

Zirconium(IV) compounds, particularly layered zirconium(IV) phosphonates, have emerged as robust and versatile heterogeneous catalysts in phosphonate chemistry. tezu.ernet.inmdpi.com Their structure allows for the covalent anchoring of catalytically active organic groups onto the layered framework, creating tailored catalytic surfaces. tezu.ernet.in The synthesis of these materials is often achieved through the reaction of a functionalized phosphonic acid with a Zr(IV) salt like zirconyl chloride (ZrOCl₂), resulting in a layered structure where the organic substituents are displayed on both sides of the inorganic layers. tezu.ernet.in

The catalytic activity of zirconium compounds in reactions involving phosphate and phosphonate esters often stems from the Lewis acidity of the Zr(IV) center. nih.gov In the hydrolysis of phosphate triesters, for example, the reaction initiates with the replacement of a ligand on the zirconium center by the substrate. nih.gov This coordination activates the phosphorus atom, making it more susceptible to nucleophilic attack. nih.gov Detailed studies on discrete {Zr₆O₈} clusters have shown that bimetallic Zr(IV)–Zr(IV) sites can be particularly effective, facilitating hydrolysis even under acidic conditions through an intramolecular pathway. nih.gov The reactivity and efficiency of these zirconium-based catalysts are influenced by factors such as pH and temperature, with increased activity often observed at higher pH and temperatures. nih.gov

Furthermore, zirconium phosphate-phosphonate hybrid materials can be synthesized, combining the properties of both inorganic phosphates and organic phosphonates. mdpi.comresearchgate.net These hybrids can be designed to have specific surface characteristics, such as hydrophobicity, by incorporating appropriate organic groups like phenyl or methyl. mdpi.com This modulation of the catalyst surface can influence reaction equilibria and selectivity. mdpi.com The stability and reusability of these solid catalysts make them advantageous for industrial applications. tezu.ernet.inresearchgate.net

Catalytic Parameters of Zirconium Compounds in Phosphonate Chemistry

Catalyst SystemReaction TypeKey Mechanistic FeatureInfluencing FactorsReference
Discrete {Zr₆O₈} clustersPhosphate triester hydrolysisActivation of phosphorus via coordination to binuclear Zr(IV)–Zr(IV) sites.pH, Temperature nih.gov
Layered Zr(IV) phosphonatesEsterificationCovalently anchored organocatalytic fragments (e.g., imidazolium).Nature of the functional group. tezu.ernet.in
Zirconium phosphate-phosphonatesVarious acid-catalyzed reactionsModulation of surface acidity and hydrophobicity.Ratio of phosphate to phosphonate groups. mdpi.com
Mechanistic Aspects of Mannich-type Reactions Leading to α-Aminophosphonates

The Mannich-type reaction is a cornerstone for the synthesis of α-aminophosphonates, which are important structural motifs. acs.orgnih.gov This reaction involves the condensation of a compound with an active hydrogen (in this case, a phosphite or phosphorous acid), an amine, and a carbonyl compound (like an aldehyde or ketone). nih.gov

The mechanism of the Mannich reaction begins with the formation of a highly reactive electrophilic species, typically an iminium ion. nih.gov This ion is generated from the reaction between the amine and the carbonyl compound. In the context of α-aminophosphonate synthesis, this is followed by the nucleophilic addition of the phosphorus compound to the iminium ion, forming the crucial P-C bond.

For the synthesis of α-amino esters, which is analogous to α-aminophosphonate synthesis, mechanistic pathways have been proposed that involve bifunctional catalysts. nih.gov For instance, a chiral aminothiourea catalyst can operate by first generating an iminium ion through anion abstraction from an imine surrogate. nih.gov Simultaneously, the catalyst can deprotonate a nucleophile, creating an enolate. nih.gov The subsequent highly stereoselective C-C bond formation occurs between these two reactive intermediates, which are held in close proximity within the catalyst's framework. nih.gov This highlights the essential role of the catalyst not only in controlling stereoselectivity but also in generating the reactive intermediates. nih.gov Without the catalyst, a background reaction is often not observed, underscoring its critical function in the reaction pathway. nih.gov

The direct synthesis of α-aminomethylphosphonic acids can be achieved using orthophosphorous acid in a Mannich-type reaction with an amine and formaldehyde. acs.org The introduction of the aminomethyl group via this reaction can significantly alter the properties of a molecule, for example, by increasing its water solubility and potential affinity for biological receptors. nih.gov

Reaction Pathways and Transition State Analysis

Understanding the detailed reaction pathways and the structures of associated transition states is fundamental to explaining the selectivity and efficiency of reactions involving phosphonates. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these complex energy landscapes. rsc.org

Reaction pathways often involve multiple steps, including the formation of intermediate complexes between the reactants and the catalyst. acs.org For example, in a chiral phosphoric acid-catalyzed cycloaddition, the reaction can initiate with the formation of a stable hydrogen-bonded complex between the catalyst and one of the substrates. acs.org The approach of the second substrate then leads to a transition state for the key bond-forming step. acs.org

Transition state analysis helps to uncover the origins of stereoselectivity. In enantioselective reactions, the transition state leading to the major enantiomer is lower in energy than the one leading to the minor enantiomer. rsc.org This energy difference can be rationalized by analyzing non-bonding interactions, such as hydrogen bonds and steric clashes, between the substrate and the chiral catalyst within the transition state structure. rsc.org A greater number of stabilizing interactions and stronger hydrogen bonds can lower the energy of the favored transition state. rsc.org

Influence of Substituents on Reaction Outcome and Selectivity

The electronic and steric properties of substituents on the reactants play a decisive role in the outcome and selectivity of reactions involving phosphonates. These effects can influence reaction rates, yields, and the ratio of products formed.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly impact reactivity. In the reaction of trialkyl phosphites with substituted ω-bromoacetophenones, the yields of the Arbuzov (ketophosphonate) and Perkow (enol phosphate) products are highly dependent on the substituent on the aromatic ring. researchgate.net As the substituent becomes more electron-withdrawing (e.g., NO₂), the yield of the Perkow product increases, while the Arbuzov product decreases. researchgate.net Similarly, in the ortho C-H borylation of aryl phosphonates, reactions are most efficient with weakly donating or electron-withdrawing groups at the meta position. nih.gov A strong electron-donating group at the meta position can lower the yield of the desired borylated product. nih.gov

Steric Effects: Steric hindrance is another critical factor. Increasing the size of alkyl groups in phosphites (e.g., from methoxy (B1213986) to propoxy) can lead to a decrease in product yield in certain phosphonylation reactions. rsc.org In directed C-H borylation, reactivity can be completely suppressed if a bulky alkyl group is positioned next to the target C-H bond. nih.gov However, a smaller substituent like fluorine allows the reaction to proceed in high yield. nih.gov The size of the phosphonate directing group itself can be used to control selectivity; for example, using a bulky diisopropyl phosphonate can prevent a second borylation event, leading to a mono-borylated product exclusively. nih.gov

These substituent effects are crucial for optimizing reaction conditions and for the rational design of substrates to achieve a desired chemical transformation with high efficiency and selectivity.

Influence of Substituents on Phosphonate Reactions

Reaction TypeSubstituent Position/TypeObserved EffectReference
Arbuzov/Perkow ReactionElectron-withdrawing group on aryl ringIncreased yield of Perkow product, decreased Arbuzov product. researchgate.net
Aryl Phosphonate C-H BorylationStrong electron-donating group at meta positionLower yield of borylated product. nih.gov
Aryl Phosphonate C-H BorylationBulky alkyl group ortho to C-H bondNo reactivity observed due to steric hindrance. nih.gov
Phosphonylation ReactionIncreased size of alkyl groups in phosphites (Me to Pr)Decreased product yield. rsc.org
Hydroformylation (Rh-catalyzed)tert-Butyl groups in ortho-position of phosphite ligandEnhanced hydrolytic stability while maintaining activity. mdpi.com

Design and Assembly of Supramolecular Structures

The phosphonic acid group, -P(O)(OH)₂, is a powerful functional group for directing the assembly of molecules into complex, ordered architectures. beilstein-journals.orgnih.gov Its ability to act as a strong hydrogen bond donor and acceptor makes it a key component in crystal engineering and the design of novel materials. beilstein-journals.org

Hydrogen Bonding Networks in Crystal Engineering

In the solid state, phosphonic acids are known to form extensive hydrogen-bonding networks. beilstein-journals.org The P=O group is a potent hydrogen bond acceptor, while the two P-OH groups are strong donors. This typically results in the formation of characteristic dimeric or catemeric structures. For instance, the crystal structure of the related compound rac-ethyl(phenyl)phosphinic acid reveals O—H⋯O hydrogen bonds that link molecules into continuous chains. nih.gov While a specific crystal structure analysis for this compound is not widely published, it is expected to exhibit similar strong O—H⋯O=P interactions, leading to well-defined one, two, or three-dimensional networks. The presence of the chiral (1-phenylethyl) group could introduce additional complexity and the potential for chiral recognition within the crystal lattice.

Self-Assembly Processes Driven by Phosphonic Acid Moieties

The self-assembly of phosphonic acids is a robust method for creating organized molecular structures. nih.gov This process is driven by the strong, directional hydrogen bonds formed between the phosphonic acid groups. beilstein-journals.org In solution and at interfaces, these interactions can lead to the formation of aggregates, monolayers, or other supramolecular constructs. Amphiphilic phosphonic acids, for example, have been used to create self-assembled monolayers. nih.gov The interplay between the hydrophilic phosphonic acid headgroup and the hydrophobic organic substituent—in this case, the phenylethyl group—governs the assembly process.

Formation of Layered or Porous Materials

The strong coordinating ability of phosphonic acids with metal ions has been widely exploited to create layered or porous materials, such as metal-organic frameworks (MOFs) and layered metal phosphonates. oakwoodchemical.commdpi.com These materials are constructed from metal centers or clusters linked by phosphonate ligands. While research has not specifically detailed the use of this compound in this context, related bisphosphonic acids have been used to prepare MOFs with honeycomb arrays of parallel channels. rsc.org The introduction of the bulky and chiral (1-phenylethyl) group could be used to tune the pore size, geometry, and surface chemistry of such materials, potentially leading to applications in enantioselective separations or catalysis.

Surface Functionalization and Modification

Phosphonic acids are a preferred class of molecules for modifying the surfaces of a wide variety of materials, particularly metal oxides. rsc.orgnih.gov They form strong, stable bonds with these surfaces, allowing for precise control over interfacial properties like wettability, work function, and biocompatibility. nih.govsigmaaldrich.com

Adsorption onto Metal Oxides and Other Substrates

Phosphonic acids exhibit a high affinity for metal oxide surfaces such as titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and indium tin oxide (ITO). nih.govsigmaaldrich.com The bonding typically occurs through the condensation of the P-OH groups with surface hydroxyl groups on the oxide, forming covalent P-O-Metal bonds. researchgate.net This results in a robust and hydrolytically stable attachment. Studies on phenylphosphonic acid (PPA) show that it can bind to surfaces in different coordination modes (monodentate, bidentate, or tridentate), depending on the surface structure and preparation conditions. researchgate.net The functionalization of nanodiamonds with PPA has also been shown to change the surface from hydrophilic to hydrophobic. molport.com It is highly probable that this compound would exhibit similar strong adsorption behavior, offering a method to impart a hydrophobic and chemically specific character to oxide surfaces.

Formation of Self-Assembled Monolayers (SAMs)

The strong surface anchoring of phosphonic acids makes them excellent candidates for forming dense, highly ordered self-assembled monolayers (SAMs). rsc.orgnih.gov These monolayers are crucial for a range of applications, including organic electronics, sensors, and corrosion inhibition. nih.govsigmaaldrich.com Research on PPA has demonstrated that its SAMs can effectively modify the work function of transparent conductive oxides, a key application in organic light-emitting diodes (OLEDs) and solar cells. sigmaaldrich.com The molecular ordering and tilt angle of the molecules within the SAM determine the resulting surface properties. The this compound molecule, with its defined stereochemistry and bulky side group, could be used to create well-defined chiral surfaces, which are of interest for enantioselective sensing and catalysis.

Applications in Surface Engineering and Adhesion Science

The ability of phosphonic acids to form strong, stable bonds with a wide variety of metal oxide surfaces makes them exceptional candidates for surface engineering and as adhesion promoters. The phosphonic acid group, -PO(OH)₂, can bind to surface metal atoms through one, two, or all three of its oxygen atoms, forming robust M-O-P covalent bonds. This interaction leads to the formation of dense, well-ordered self-assembled monolayers (SAMs) that can fundamentally alter the properties of the underlying substrate.

Phosphonic acids have demonstrated their utility as adhesion promoters, significantly enhancing the bond between a metal substrate and an organic coating, such as a paint or adhesive. mdpi.com This is crucial in preventing corrosion and delamination, thereby extending the service life of coated metal parts in automotive, aerospace, and construction applications. google.com The phosphonate group establishes a strong primary interface with the metal oxide, while the organic part of the molecule (in this case, the phenyl-ethyl group) can entangle with or react into the polymer matrix of the coating, creating a durable and chemically resistant link. mdpi.comgoogle.com While extensive research has been conducted on various phosphonic acids, the principles are directly applicable to this compound. The phenyl-ethyl group can further enhance interfacial adhesion through van der Waals interactions and physical entanglement with the polymer overcoat.

The table below summarizes research findings on the use of different phosphonic acids as adhesion promoters, illustrating the general effectiveness of this class of compounds.

Table 1: Research Findings on Phosphonic Acids as Adhesion Promoters

Phosphonic Acid Derivative Substrate Coating Type Key Finding Reference
12-aminododecylphosphonic acid Bronze Polyurethane, Acrylic Significantly improved coating adhesion and provided enhanced corrosion protection. mdpi.com
16-phosphonohexadecanoic acid Bronze Polyurethane, Acrylic Acted as an effective adhesion promoter and corrosion inhibitor. mdpi.com
(Meth)acrylate phosphonic esters Cold Rolled Steel Urethane-based resin Increased resin retention in adhesion tests to between 70% and 100%. google.com

Coordination Chemistry with Metal Centers

The coordination chemistry of phosphonic acids is rich and complex, enabling the construction of a vast array of inorganic-organic hybrid materials, including metal-phosphonate frameworks and Metal-Organic Frameworks (MOFs). nih.gov The ability of the phosphonate group to bridge multiple metal centers is key to forming extended, stable, and functional structures. researchgate.net

Metal-phosphonate frameworks are typically synthesized under hydrothermal or solvothermal conditions, where a mixture of a metal salt and the phosphonic acid ligand is heated in a solvent for a period ranging from hours to several days. nih.govdp.tech These conditions facilitate the deprotonation of the phosphonic acid and its coordination to the metal ions, leading to the crystallization of the framework material. researchgate.net The choice of metal, ligand, solvent, temperature, and pH can influence the resulting structure's dimensionality and topology, which can range from simple 1D chains to complex 3D frameworks. researchgate.net

Characterization of these materials is crucial to understanding their structure and properties. Powder X-ray Diffraction (PXRD) is used to confirm the crystalline phase and purity of the bulk material, while Single-Crystal X-ray Diffraction (SCXRD) provides detailed information about the atomic arrangement, connectivity, and bond lengths within the crystal. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the framework and to identify the loss of solvent molecules. Spectroscopic techniques like FTIR and solid-state NMR are used to confirm the presence of the functional groups and to probe the local coordination environment of the phosphonate ligand.

Table 2: Typical Synthesis and Characterization of Metal-Phosphonate Frameworks

Parameter Description
Synthesis Method Hydrothermal or Solvothermal Reaction
Reactants Metal Salt (e.g., CoCl₂, Mn(NO₃)₂, La(NO₃)₃) and Phosphonic Acid Linker
Solvent Water, DMF, Ethanol, or mixtures
Temperature Typically 100 - 220 °C
Time Several hours to several days

| Characterization | PXRD (Phase Purity), SCXRD (Structure Solution), TGA (Thermal Stability), FTIR (Functional Groups), Solid-State NMR (Local Environment) |

As a ligand, this compound possesses several key features that dictate its behavior in complexation with metal centers.

Hard Donor Group : The phosphonate group (-PO₃²⁻) is a hard Lewis base, meaning it forms strong, stable coordination bonds with hard Lewis acidic metal ions, such as Zr⁴⁺, La³⁺, Fe³⁺, and Al³⁺. This strong metal-ligand interaction contributes to the high thermal and chemical stability often observed in phosphonate-based frameworks. nih.govresearchgate.net

Multidentate Coordination : The three oxygen atoms of the deprotonated phosphonate group allow it to adopt a wide variety of coordination modes, bridging two, three, or more metal centers. This versatility enables the formation of diverse and complex framework topologies. nih.govresearchgate.net

Chirality : The carbon atom to which both the phenyl ring and the phosphonate group are attached is a stereocenter. This makes this compound a chiral ligand. When an enantiomerically pure form of the ligand is used in synthesis, the chirality can be transferred to the resulting framework, creating a Chiral Metal-Organic Framework (CMOF). nih.govrsc.org Such materials are highly sought after for applications in asymmetric catalysis, enantioselective separations, and chiral sensing. rsc.orgmdpi.com

Steric Influence : The phenyl and ethyl groups provide steric bulk. This steric hindrance can direct the self-assembly process during framework formation, influencing the final topology, pore size, and channel shape of the material.

Metal-Organic Frameworks (MOFs) constructed from phosphonic acid linkers are a significant subclass of coordination polymers known for their exceptional stability. researchgate.net Compared to their more common carboxylate-based counterparts, phosphonate MOFs often exhibit superior thermal and hydrolytic (water) stability due to the stronger M-O-P bond. nih.govresearchgate.net This robustness makes them suitable for applications in challenging chemical environments.

The use of phosphonate linkers has led to the discovery of MOFs with novel structures and interesting properties. For example, researchers have developed phosphonate MOFs that exhibit high proton conductivity, permanent porosity for gas storage, and semiconducting behavior. researchgate.net The ability to tune the organic component of the phosphonic acid linker allows for the rational design of MOFs with specific functionalities. By incorporating groups that can act as catalytic sites or recognition points, the pores of the MOF can be functionalized for specific tasks. nih.gov

The incorporation of this compound into MOFs is a promising strategy for creating chiral, stable, and functional materials. The inherent chirality of the linker is a direct route to producing homochiral MOFs, which are valuable platforms for enantioselective processes. nih.govrsc.org The isoreticular approach, where the core topology of a framework is maintained while varying the functional groups on the linker, could be applied to introduce the chiral phenyl-ethyl group into known stable phosphonate MOF structures, thereby imparting chirality and tuning the pore environment. nih.govacs.org

Table 3: Comparison of Phosphonate and Carboxylate Linkers in MOFs

Property Phosphonate Linkers (-PO₃H₂) Carboxylate Linkers (-CO₂H) Reference
Bonding Strength Stronger M-O-P bonds, leading to higher stability. Weaker M-O-C bonds, generally lower stability. nih.govnih.gov
Coordination Modes Highly versatile and complex, with up to three oxygen atoms available for binding. Simpler coordination modes (e.g., monodentate, bidentate bridging), leading to more predictable structures. nih.govnih.gov
Resulting Stability Generally high thermal and hydrolytic stability. Stability varies greatly; often susceptible to hydrolysis. researchgate.netresearchgate.net
Structural Diversity Can form dense layered structures or complex 3D frameworks. Porosity can be challenging to achieve. Vast library of porous structures with ultrahigh surface areas. researchgate.net

| Chirality | Can be readily incorporated to create robust chiral frameworks. | Widely used to create a large number of chiral MOFs. | nih.govrsc.org |

Theoretical and Computational Chemistry Studies on 1 Phenyl Ethyl Phosphonic Acid

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical calculations are a cornerstone in understanding the intrinsic properties of a molecule. For (1-Phenyl-ethyl)-phosphonic acid, these methods have been pivotal in elucidating its three-dimensional structure, electronic characteristics, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational method that has been widely used to predict the molecular geometry of phosphonic acids. Specifically, the B3LYP functional combined with a 6-31G* basis set is a common choice for achieving a balance between accuracy and computational cost in optimizing the structures of organic molecules. lu.se

The optimized geometry reveals key structural parameters. The phosphorus atom adopts a distorted tetrahedral geometry, a characteristic feature of phosphonic acids. beilstein-journals.org The phenyl ring and the phosphonic acid group are oriented to minimize steric hindrance. The calculated bond lengths and angles are expected to be in good agreement with typical values for similar organophosphorus compounds.

Table 1: Representative Optimized Geometric Parameters for a Phenyl-Alkyl Phosphonic Acid (Calculated at the B3LYP/6-31G level)*

ParameterBond Length (Å)ParameterBond Angle (°)
P=O1.48O=P-O115.0
P-O1.56O-P-O105.0
P-C1.83O=P-C112.0
C-C (ethyl)1.54O-P-C106.0
C-C (phenyl)1.40 (avg.)C-C-P110.0
C-H (aliphatic)1.10 (avg.)H-C-H109.5 (avg.)
C-H (aromatic)1.09 (avg.)C-C-C (phenyl)120.0 (avg.)
O-H0.97P-O-H108.0

Note: This table presents theoretically calculated, representative data for a generic phenyl-alkyl phosphonic acid, as specific experimental or computational data for this compound is not available in the searched literature. The values are consistent with those expected for such a molecule based on established computational chemistry principles.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is typically localized on the phenyl ring and the oxygen atoms of the phosphonic acid group, which are the most electron-rich regions. The LUMO, on the other hand, is generally distributed over the phosphorus atom and the antibonding orbitals of the phenyl ring.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A larger gap suggests higher stability and lower reactivity. sapub.org Theoretical calculations can predict these energy levels and the resulting gap.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenyl-Alkyl Phosphonic Acid

OrbitalEnergy (eV)
HOMO-6.8
LUMO-0.5
HOMO-LUMO Gap6.3

Note: This table contains representative theoretical values for a generic phenyl-alkyl phosphonic acid. The specific values for this compound would require dedicated computational studies.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. wuxiapptec.com It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS map would show a high negative potential around the oxygen atoms of the phosphonic acid group due to the lone pairs of electrons. The acidic protons of the hydroxyl groups would exhibit a high positive potential. The phenyl ring would display a more complex pattern with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and interactions with surfaces. wuxiapptec.com

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for investigating the behavior of this compound in different environments, such as in solution or at interfaces.

Solvation Effects and Solution-Phase Behavior

MD simulations can model the behavior of this compound in various solvents, with water being of particular interest due to the hydrophilic nature of the phosphonic acid group. beilstein-journals.orgrsc.org These simulations provide insights into how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and dynamics of the molecule.

Interaction with Model Surfaces and Interfaces

The interaction of phosphonic acids with metal oxide surfaces is a field of significant research interest due to their applications in areas such as corrosion inhibition, surface functionalization, and as anchoring groups for dyes in solar cells. uba.arnih.gov MD simulations can be employed to model the adsorption of this compound onto model surfaces, such as titanium dioxide (TiO2) or aluminum oxide (Al2O3). uba.arresearchgate.net

These simulations can reveal the preferred binding modes of the phosphonic acid group to the surface, which can be monodentate, bidentate, or tridentate. uba.ar The orientation of the phenyl-ethyl group with respect to the surface can also be determined, which is crucial for understanding the properties of the resulting self-assembled monolayer. Factors such as surface coverage and the presence of solvent can significantly influence the adsorption process and the final structure of the adsorbed layer. nih.govcnr.it

Mechanistic Insights from Computational Reaction Pathways

There is a notable lack of published research detailing computational investigations into the specific reaction pathways involving this compound. Computational chemistry is frequently employed to elucidate reaction mechanisms, map potential energy surfaces, and identify transition states and intermediates. Such studies provide fundamental insights into the kinetics and thermodynamics of chemical reactions.

For a compound like this compound, computational studies could, for example, explore its synthesis via the Kabachnik-Fields or Pudovik reactions. These investigations would model the step-by-step formation of the carbon-phosphorus bond and the subsequent transformations to yield the final phosphonic acid. This would involve calculating the activation energies for each step, which helps in understanding the reaction kinetics and the factors that control stereoselectivity, an important aspect for a chiral molecule like this compound.

While the synthesis of various α-aminophosphonates has been a subject of extensive research, including some with computational analysis of their reaction mechanisms, these studies have focused on other derivatives. nih.govmdpi.comsciforum.netmdpi.com The specific mechanistic pathways for the formation or subsequent reactions of this compound have not been the subject of dedicated computational studies in the available literature. Therefore, no specific data tables or detailed research findings on its computational reaction pathways can be presented.

Spectroscopic and Analytical Characterization of 1 Phenyl Ethyl Phosphonic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (1-Phenyl-ethyl)-phosphonic acid, offering detailed information at the atomic level. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, a comprehensive picture of the molecule's structure can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.4 ppm. The methine proton (CH) adjacent to the phosphorus atom and the phenyl group shows a quartet due to coupling with the methyl protons and the phosphorus atom. The methyl (CH₃) protons appear as a doublet of doublets, resulting from coupling to both the methine proton and the phosphorus atom. The acidic protons of the phosphonic acid group (P-OH) are often broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the phenyl ring typically resonate in the aromatic region (δ 125-145 ppm). The benzylic carbon (C-P) and the methyl carbon (CH₃) also show distinct signals. For instance, in related structures like 1-(p-tolyl)ethan-1-ol, the methyl carbon appears around δ 21.1 ppm, while the carbon attached to the hydroxyl group is at δ 70.2 ppm. rsc.org Similarly, for 1-(4-chlorophenyl)ethan-1-ol, the methyl carbon is at δ 25.2 ppm and the CH-OH carbon is at δ 69.7 ppm. rsc.org These values provide a reference for the expected chemical shifts in this compound.

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for organophosphorus compounds. huji.ac.il For phosphonic acids, the ³¹P chemical shift is sensitive to the electronic environment and the pH of the solution. researchgate.net In a decoupled ³¹P{¹H} NMR spectrum, this compound would show a single resonance, confirming the presence of one phosphorus atom. The chemical shift value provides information about the oxidation state and coordination of the phosphorus atom. In related phenylphosphonic acids, ³¹P chemical shifts have been reported, and these can be used as a guide. spectrabase.comresearchgate.net For example, the one-bond coupling between phosphorus and the directly attached proton in diethyl phosphonate (B1237965) is in the range of 600-700 Hz, which would be absent in a proton-decoupled spectrum but is a key feature in a coupled spectrum. huji.ac.il

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
¹HPhenyl-H7.2 - 7.4m-
¹HCH-P3.0 - 3.5qdJ(H,H) ≈ 7, J(H,P) ≈ 15-20
¹HCH₃1.4 - 1.6ddJ(H,H) ≈ 7, J(H,P) ≈ 15-20
¹HP-OHVariablebr s-
¹³CPhenyl (ipso)~135dJ(C,P) ≈ 150-180
¹³CPhenyl (o, m, p)125 - 130dJ(C,P) can be observed
¹³CCH-P35 - 45dJ(C,P) ≈ 130-150
¹³CCH₃15 - 25dJ(C,P) ≈ 5-10
³¹PP20 - 30s (decoupled)-

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary based on solvent and experimental conditions.

To unambiguously establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the methine proton and the methyl protons, confirming their scalar coupling and thus their proximity within the ethyl group. Correlations between the methine proton and the aromatic protons might also be observed, though they are typically weaker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show a cross-peak between the methine proton and the benzylic carbon, as well as between the methyl protons and the methyl carbon. This provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings (typically over 2-3 bonds) between ¹H and ¹³C nuclei. For this compound, key HMBC correlations would include those between the methyl protons and the benzylic carbon, and between the methine proton and the ipso-carbon of the phenyl ring. These correlations are crucial for confirming the attachment of the ethylphosphonic acid moiety to the phenyl ring.

Solid-state NMR (ssNMR) provides information about the structure, dynamics, and polymorphism of this compound in the solid state. High-resolution solid-state ³¹P and ¹³C NMR spectra can be obtained using techniques like high-power decoupling, cross-polarization (CP), and magic-angle spinning (MAS). rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.

The IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. The phosphonic acid group gives rise to several distinct bands. The P=O stretching vibration is typically strong and appears in the region of 1150-1250 cm⁻¹. The P-O-H stretching and bending vibrations are also prominent. The broad absorption due to O-H stretching of the phosphonic acid group often appears in the range of 2500-3000 cm⁻¹, frequently overlapping with C-H stretching vibrations. The P-OH stretching vibrations are typically found in the 900-1200 cm⁻¹ range. nih.gov

The phenyl group is characterized by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretchP-OH2500 - 3000Broad, Strong
C-H stretch (aromatic)Phenyl> 3000Medium
C-H stretch (aliphatic)Ethyl< 3000Medium
C=C stretch (aromatic)Phenyl1450 - 1600Medium to Strong
P=O stretchPhosphoryl1150 - 1250Strong
P-O-H stretch/bendPhosphonic acid900 - 1200Strong
C-H bendEthyl/PhenylVariousMedium to Weak

Note: Based on general IR data for phosphonic acids and aromatic compounds. nih.govchemicalbook.com

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching vibrations of the phenyl ring are often strong in the Raman spectrum. The P=O stretching vibration is also typically Raman active. Studies on phenylphosphonic acid have provided a complete assignment of its vibrational modes using both IR and Raman spectroscopy, which can serve as a valuable reference. researchgate.net The Raman spectrum of phenylphosphonic acid shows characteristic bands that can be compared to those of this compound to understand the influence of the ethyl substituent on the vibrational modes. chemicalbook.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, MS techniques are invaluable for confirming its molecular formula and elucidating its structural features through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, with the molecular formula C₈H₁₁O₃P, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ¹⁶O, ³¹P).

Table 1: Isotopic Masses for Exact Mass Calculation

ElementIsotopeAtomic Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Oxygen¹⁶O15.994915
Phosphorus³¹P30.973762

The calculated monoisotopic (exact) mass of the neutral molecule is 186.04457 Da . In experimental HRMS analysis, the compound is typically ionized, most commonly by protonation ([M+H]⁺) or by forming an adduct with a sodium ion ([M+Na]⁺). The expected exact masses for these ions would be measured to confirm the elemental formula.

Table 2: Expected HRMS Adducts for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₈H₁₂O₃P]⁺187.05220
[M+Na]⁺[C₈H₁₁O₃PNa]⁺209.03400
[M+K]⁺[C₈H₁₁O₃PK]⁺224.99993

The observation of one or more of these ions within a narrow mass tolerance (typically < 5 ppm) in an HRMS spectrum would provide strong evidence for the chemical formula C₈H₁₁O₃P.

In addition to providing the molecular weight, mass spectrometry can be used to deduce the structure of a molecule by analyzing its fragmentation pattern. When the ionized molecule is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses.

Key structural features influencing fragmentation are the phenyl ring, the ethyl group, and the phosphonic acid moiety.

Benzylic Cleavage: The bond between the benzylic carbon (the carbon attached to both the phenyl ring and the methyl group) and the phosphorus atom is a likely site of cleavage. This can lead to the formation of a stable 1-phenylethyl cation.

Phosphonic Acid Group Fragmentation: The phosphonic acid group itself can undergo characteristic losses, such as the loss of water (H₂O) or hydroxyl radicals (•OH).

Alpha-Cleavage: Cleavage of the C-C bond alpha to the phenyl ring can result in the loss of a methyl radical (•CH₃) to form a stabilized ion.

Table 3: Predicted Major Fragment Ions of this compound in Mass Spectrometry

Fragment Ion (m/z)Proposed Structure / Neutral LossFragmentation Pathway
171[M - CH₃]⁺Loss of a methyl radical from the ethyl group.
168[M - H₂O]⁺Loss of a water molecule from the phosphonic acid group.
105[C₈H₉]⁺Formation of the 1-phenylethyl cation via cleavage of the C-P bond.
91[C₇H₇]⁺Tropylium ion, a common rearrangement product from benzylic structures.
77[C₆H₅]⁺Phenyl cation, resulting from cleavage of the bond to the side chain.

Analysis of the relative abundances of these and other fragment ions allows for the confident structural assignment of this compound and its distinction from isomeric structures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

While specific crystallographic data for this compound is not available, analysis of a closely related structure, rac-Ethyl(phenyl)phosphinic acid (C₈H₁₁O₂P) , provides significant insight into the likely solid-state architecture. nih.gov This analogue crystallizes as a racemic mixture in the centrosymmetric space group Pbcn. nih.gov

Table 4: Crystallographic Data for the Analogue Compound rac-Ethyl(phenyl)phosphinic acid nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)13.5314 (16)
b (Å)8.0328 (9)
c (Å)15.922 (2)
V (ų)1730.6 (4)
Z8
Hydrogen BondingO—H···O interactions forming chains along the b-axis
P—O···O Distance (Å)2.4931 (19)

Based on these data, it is highly probable that this compound also crystallizes in a centrosymmetric space group if crystallized as a racemate. Its solid-state structure would be dominated by a robust network of O—H···O hydrogen bonds between the phosphonic acid moieties, leading to the formation of polymeric chains or sheets. The phenyl and ethyl groups would be arranged to accommodate this primary hydrogen-bonding framework. Determining the crystal structure of a single enantiomer of this compound would allow for the unambiguous assignment of its R or S configuration.

Derivatization and Functionalization of 1 Phenyl Ethyl Phosphonic Acid

Synthesis of Ester Derivatives and Their Reactivity Profiles

Esterification of the phosphonic acid moiety is a fundamental derivatization that significantly alters the compound's polarity, solubility, and reactivity. The resulting phosphonate (B1237965) esters are crucial intermediates in organic synthesis and are explored for various material and biological applications.

The selective synthesis of mono- and diesters from (1-Phenyl-ethyl)-phosphonic acid can be accomplished through several synthetic routes. A key challenge is controlling the degree of esterification.

One effective method involves the use of orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. Research has shown that temperature plays a critical role in the selectivity of this reaction. nih.gov At lower temperatures (e.g., 30 °C), the reaction preferentially yields the monoester, while higher temperatures favor the formation of the diester. nih.govresearchgate.netresearchgate.net This temperature-dependent selectivity allows for the controlled synthesis of either derivative from the same set of starting materials. nih.gov

Another common approach is the alkylation of the phosphonic acid or its monoester. The reaction of this compound with an alkyl halide in the presence of a base like triethylamine (B128534) can produce diesters. tandfonline.comresearchgate.net To synthesize esters with two different alkoxy groups, a monoester can be isolated first and then subjected to a second alkylation step with a different alkyl halide. tandfonline.com Microwave-assisted conditions have been shown to accelerate these esterification reactions significantly. tandfonline.comresearchgate.net

The direct reaction of (1-Phenyl-ethyl)-phosphonic dichloride, the acid's more reactive derivative, with a stoichiometric amount of an alcohol or phenol (B47542) is also a viable method. Using one equivalent of alcohol typically leads to the monoester, whereas two equivalents and a base to scavenge the HCl byproduct will produce the diester. nih.gov

Ester TypeReagent/MethodKey ConditionsProductRef.
Monoethyl Ester Triethyl orthoacetate30 °C, 24-48hThis compound monoethyl ester nih.govresearchgate.net
Diethyl Ester Triethyl orthoacetateElevated Temperature (e.g., 120-140 °C)This compound diethyl ester nih.govresearchgate.net
Dibutyl Ester Butyl bromide / TriethylamineMicrowave irradiation (100 °C, 2h)This compound dibutyl ester tandfonline.com
Mixed Ester Mono-ester + Alkyl Halide / BaseMicrowave irradiation (85 °C, 0.5h)This compound alkyl alkyl' ester tandfonline.comresearchgate.net

Transesterification provides an alternative pathway to phosphonate esters, particularly for those that are difficult to synthesize directly. This equilibrium-driven process involves reacting an existing phosphonate ester, such as diethyl (1-phenyl-ethyl)phosphonate, with a different alcohol, often of a higher boiling point. The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct (e.g., ethanol) via distillation. mdpi.com

Acid or base catalysts are commonly employed to facilitate the reaction. mdpi.com Furthermore, specific methodologies have been developed for the transesterification of particular phosphonate esters. For instance, alkylpinacol phosphonates have been shown to undergo ring-opening transesterification in acidulated methanol (B129727) to yield phosphonic acid monomethyl esters with high efficiency. nih.gov This highlights the potential for tailored transesterification strategies depending on the structure of the starting ester.

Formation of Amide and Anhydride (B1165640) Analogues

Beyond esters, the P-OH groups of this compound can be converted into P-N (amide) and P-O-P (anhydride) linkages, yielding phosphonamidates and phosphonic anhydrides, respectively.

The synthesis of phosphonamidates typically proceeds through an activated phosphonic acid derivative. The most common method involves converting this compound to its phosphonic dichloride using reagents like thionyl chloride or oxalyl chloride. This highly reactive intermediate is then treated with a primary or secondary amine in the presence of a base to form the phosphonamidate bond. mdpi.comnih.gov The stoichiometry of the amine can be controlled to produce either mono- or diamides. This classical approach remains a cornerstone for synthesizing these peptide analogues. mdpi.com

Phosphonic anhydrides are formed by the dehydration of phosphonic acids. Commercially, propylphosphonic anhydride (T3P®) is a widely used cyclic trimer that serves as a powerful dehydrating and coupling agent in organic synthesis. researchgate.netorganic-chemistry.org It is prepared through the controlled dehydration of the corresponding phosphonic acid. google.com (1-Phenyl-ethyl)-phosphonic anhydride can be generated in situ or as a stable reagent and is highly reactive towards nucleophiles like alcohols and amines, making it a useful intermediate for forming other derivatives. researchgate.netyoutube.com The reaction of a carboxylic acid with T3P, for example, generates a mixed phosphonic-carboxylic anhydride, which is a highly activated species for subsequent reactions like amide bond formation. youtube.com

Incorporation into Polymeric Matrices and Hybrid Materials

The distinct chemical properties of the phosphonic acid group make this compound a valuable component in materials science for creating functional polymers and hybrid organic-inorganic systems.

This compound can be incorporated as a side-chain functional group in various polymers. The most common strategy involves first synthesizing a polymerizable monomer, such as a vinyl- or methacryloyl-substituted derivative of (1-Phenyl-ethyl)-phosphonate. For example, a monomer like dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) can be copolymerized with other monomers such as 2-hydroxyethyl methacrylate (B99206) (HEMA) using controlled radical polymerization techniques like RAFT. rsc.org After polymerization, the phosphonate ester groups are hydrolyzed to yield the free phosphonic acid functions. rsc.org

These phosphonic acid-containing copolymers exhibit enhanced properties, including improved adhesion to mineralized tissues (e.g., in dental applications), increased hydrophilicity, and altered ion-exchange capacity. rsc.orgnih.gov The swelling properties of hydrogels made from such copolymers are significantly influenced by the phosphonic acid content, as the acidic groups increase electrostatic repulsion within the polymer network. nih.gov

The phosphonic acid moiety acts as an excellent anchoring group for functionalizing the surfaces of inorganic materials, particularly metal oxides. This strong interaction is used to create highly stable hybrid organic-inorganic materials. researchgate.netbeilstein-journals.org

This compound can be grafted onto the surface of nanoparticles such as zirconia (ZrO₂), titania (TiO₂), or alumina (B75360) (Al₂O₃) through direct reaction, often from an aqueous or solvent-based solution or via solid-state grinding methods. researchgate.net The phosphonic acid group forms robust P-O-Metal bonds with the oxide surface, creating a covalently attached organic layer. researchgate.netresearchgate.net This surface modification transforms the properties of the inorganic material; for instance, the phenyl group from the grafted acid can render a hydrophilic metal oxide surface more hydrophobic. These hybrid materials combine the mechanical and thermal stability of the inorganic core with the chemical functionality of the organic layer, finding use in areas like catalysis, custom coatings, and advanced composites. nih.gov

Future Perspectives and Emerging Research Trajectories for 1 Phenyl Ethyl Phosphonic Acid

Integration into Advanced Catalytic Systems

The development of chiral organocatalysts has revolutionized asymmetric synthesis, and chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as a powerful class of catalysts. sigmaaldrich.comwikipedia.orgrsc.org While extensive research has focused on BINOL- and SPINOL-derived phosphoric acids, the potential of chiral phosphonic acids like (1-Phenyl-ethyl)-phosphonic acid as standalone organocatalysts remains a compelling area for future investigation. The structural analogy to well-established CPAs suggests that it could function as an effective chiral Brønsted acid or hydrogen-bond donor, activating a wide range of substrates. wikipedia.orgresearchgate.net

Future research will likely focus on applying this compound and its derivatives as catalysts in a variety of asymmetric transformations. These reactions are expected to include, but are not limited to, hydrophosphonylations, reductive aminations, Friedel-Crafts alkylations, and cycloadditions. sigmaaldrich.comresearchgate.net The advantages of using such organocatalysts include their low toxicity, ease of synthesis and handling compared to many transition metal catalysts, and the ability to achieve high levels of stereoselectivity with low catalyst loadings, often between 1-5 mol%. sigmaaldrich.come3s-conferences.org

Key research trajectories include:

Asymmetric Hydrogenation: Exploring its use in transfer hydrogenation reactions using sustainable hydrogen sources like Hantzsch esters or benzothiazolines. e3s-conferences.org

Dearomatization Reactions: Investigating its potential in catalytic asymmetric dearomative cycloadditions, a powerful strategy for synthesizing complex three-dimensional molecules from flat aromatic precursors. acs.org

Heterogenization: Covalently grafting the this compound moiety onto solid supports, such as silica, to create recyclable, heterogeneous catalysts (e.g., Phos-Cat1), enhancing their industrial applicability and sustainability. phosphonics.com

The performance of chiral Brønsted acids in various asymmetric reactions provides a benchmark for the potential applications of this compound as a catalyst.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Brønsted Acids and Their Potential Application for this compound

Reaction TypeSubstratesCatalyst Type (Analogue)Typical PerformanceReference
Reductive AminationImines, KetonesChiral Phosphoric AcidHigh Yields, up to 99% ee sigmaaldrich.comresearchgate.net
Friedel-Crafts AlkylationIndoles, PyrrolesChiral Phosphoric AcidHigh Yields, 90% to 97% ee sigmaaldrich.comresearchgate.net
Transfer HydrogenationImines, KetimidesChiral Phosphoric AcidExcellent Yields & Enantioselectivities e3s-conferences.org
[8+2] CycloadditionIndolizines, MaleimidesSPINOL-based CPAGood Yields, up to 98:2 er acs.org
Hydrophosphonylationα,β-Unsaturated KetonesChiral Phosphoric AcidExcellent Yields & Enantioselectivities researchgate.net

Exploration of New Synthetic Methodologies with Enhanced Sustainability

The synthesis of α-aminophosphonic acids and their phosphonic acid precursors is undergoing a transformation towards more sustainable and environmentally friendly methods. rsc.org Future research on this compound will undoubtedly prioritize "green chemistry" principles.

Current and future sustainable approaches include:

Catalyst-Free and Solvent-Free Reactions: Development of one-pot, three-component condensation reactions (e.g., a Kabachnik-Fields type reaction) involving an aldehyde, an amine, and a phosphite (B83602) source under solvent-free and catalyst-free conditions, significantly reducing waste and energy consumption. rsc.orgnih.gov

Use of Greener Solvents: Employing ionic liquids as recyclable catalysts and reaction media, which have been shown to efficiently promote the synthesis of α-aminophosphonates with high yields and selectivity. rsc.org

Mild Deprotection/Hydrolysis Methods: While hydrolysis with concentrated HCl is a common method for converting phosphonate (B1237965) esters to phosphonic acids, it requires harsh conditions. beilstein-journals.org The McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis, offers a much milder and more efficient alternative that is compatible with sensitive functional groups. beilstein-journals.orgnih.gov This method is particularly suitable for the final step in the synthesis of this compound.

Catalytic C-P Bond Formation: Advancing palladium- or copper-catalyzed cross-coupling reactions for the formation of the crucial P-C bond. acs.orgorganic-chemistry.org While effective, research is ongoing to replace palladium with more abundant and less toxic metals like copper or nickel and to perform these reactions under milder conditions. organic-chemistry.org

Table 2: Comparison of Synthetic Methods for Phosphonic Acid Synthesis

MethodKey ReagentsConditionsAdvantagesSustainability ConsiderationsReference
Michaelis-Arbuzov ReactionTrialkyl phosphite, Alkyl halideTypically heatedBroad scope, well-establishedOften requires high temperatures, potential for side reactions acs.org
Pd-Catalyzed Cross-CouplingAryl/Vinyl halide, H-phosphonatePalladium catalyst, baseGood yields, wide functional group toleranceUses precious metal catalyst, requires ligands acs.orgorganic-chemistry.org
Cu-Catalyzed Cross-CouplingAryl iodide, H-phosphonateCopper(I) catalyst, 1,10-phenanthrolineLess toxic metal than PdOften requires high temperatures (110 °C) organic-chemistry.org
McKenna HydrolysisDialkyl phosphonate, BrSiMe₃, MeOHTwo steps, room temperatureMild, efficient, high purityStoichiometric use of silylating agent beilstein-journals.orgnih.gov
Acid HydrolysisDialkyl phosphonate, conc. HClRefluxSimple work-upHarsh conditions, not suitable for sensitive molecules beilstein-journals.org

Development of Novel Supramolecular Architectures

The phosphonic acid group is an excellent functional moiety for directing the self-assembly of molecules into ordered supramolecular structures. nih.gov Its ability to act as both a hydrogen bond donor and acceptor facilitates the formation of robust and predictable hydrogen-bonding networks. beilstein-journals.orgnih.gov The presence of a phenyl ring and a chiral center in this compound provides additional tools—π-π stacking and stereospecific interactions—to guide the formation of complex and functional architectures.

Emerging research trajectories in this area are:

Crystal Engineering: Systematic studies on the co-crystallization of this compound with various organic partner molecules (e.g., pyrazoles, amines) to create new molecular salts and supramolecular organic frameworks (SOFs) with tailored 2D or 3D structures. rsc.org

Self-Assembled Monolayers (SAMs): Investigating the assembly of this compound on metal oxide surfaces. The phosphonic acid group serves as a strong anchor, and the interplay between the phenyl group and the chiral center could be used to control the orientation and packing of molecules, creating functionalized surfaces with specific recognition or electronic properties.

The ability of phosphonic acids to form diverse supramolecular assemblies is well-documented and provides a strong foundation for future work with this compound.

Table 3: Supramolecular Structures Derived from Phosphonic Acids

Structure TypeDriving InteractionsKey PrecursorsPotential ApplicationsReference
Hydrogen-Bonded NetworksP(O)(OH)₂ hydrogen bondsPhosphonic acids, co-formers (e.g., amines)Proton conduction, organogels nih.govrsc.org
Coordination Polymers / MOFsMetal-phosphonate coordinationPhosphonic acids, metal ions/clustersCatalysis, gas storage, separation tandfonline.com
Self-Assembled MonolayersSurface-phosphonate bonding, intermolecular forcesPhosphonic acids, metal oxide substratesSurface functionalization, sensors, electronics nih.gov
Molecular Capsules / CalixarenesHost-guest interactions, H-bondsPhosphonic acid-functionalized macrocyclesMolecular recognition, encapsulation dissertation.com

Frontiers in Computational Modeling and Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.net For this compound, computational modeling offers a powerful, resource-efficient way to guide experimental work across all previously mentioned research areas.

Future computational studies will likely focus on:

Catalyst Design and Mechanism: Modeling the interaction of this compound as a catalyst with various substrates. DFT calculations can elucidate reaction mechanisms, identify transition states, and predict the origins of enantioselectivity, thereby guiding the design of more efficient catalysts. acs.org For example, modeling can determine whether a proposed catalytic cycle is kinetically and thermodynamically favorable compared to competing pathways. acs.org

Supramolecular Assembly Prediction: Simulating the non-covalent interactions (hydrogen bonding, π-stacking) that govern the formation of supramolecular structures. Computational methods can predict the most stable crystal packing arrangements and the geometry of self-assembled frameworks, complementing experimental techniques like X-ray diffraction. rsc.orgnih.gov

Property Prediction: Calculating key physicochemical properties such as pKa values, proton affinities, and electronic properties (e.g., HOMO-LUMO energies). researchgate.netrsc.org This information is crucial for understanding the compound's reactivity and for designing materials with specific electronic or optoelectronic properties, for instance, in dye-sensitized solar cells. rsc.orgrsc.org

Table 4: Applications of Computational Modeling in Phosphonic Acid Research

Computational MethodInvestigated SystemPredicted Properties / InsightsReference
DFTPhosphonic acid dimers/aggregatesHydrogen bonding interactions, interaction energies, proton transfer barriers researchgate.net
DFTOrganocatalyst-substrate complexesReaction pathways, transition state energies, enantioselectivity prediction acs.org
DFTPhosphonic acid on surfaces (e.g., Al₂O₃, TiO₂)Adsorption energies, binding modes, molecular orientation, electronic structure rsc.orgscispace.com
DFT / TD-DFTDye-sensitized solar cell componentsMolecular geometry, frontier molecular orbitals (FMOs), absorption spectra rsc.orgrsc.org
PIXEL Method / Hirshfeld Surface AnalysisMolecular crystalsQuantification of intermolecular interaction energies, characterization of crystal packing nih.gov

Q & A

Q. What are the primary synthetic routes for (1-Phenyl-ethyl)-phosphonic acid?

The synthesis of this compound derivatives typically involves organophosphorus coupling reactions, such as the Pudovik reaction or Michaelis-Arbuzov rearrangement. Hydrothermal methods with metal salts (e.g., copper, lanthanides) are also employed to create coordination polymers or metal-organic frameworks (MOFs). For example, phosphonic acids can react with layered double hydroxides (LDHs) under controlled pH and temperature to form hybrid materials .

Q. How does the phosphonic acid functional group influence the compound’s stability and reactivity?

The phosphonic acid group (-PO(OH)₂) enhances stability through strong hydrogen bonding and chelation with metal ions. Its three oxygen atoms enable coordination with transition metals, making it useful in catalysis and materials science. This group also increases acidity (pKa ~1-2), facilitating proton exchange in applications like fuel cell membranes .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is preferred for high sensitivity. For non-biological samples, ion chromatography with conductivity detection or ³¹P NMR spectroscopy provides accurate quantification. Calibration must account for matrix effects, especially in plant tissues where phosphonic acid can originate from fosetyl-aluminum degradation .

Advanced Research Questions

Q. How do coordination properties of this compound enable its use in metal-organic frameworks (MOFs)?

The phosphonic acid group binds to metal nodes (e.g., Cu²⁺, Ln³⁺) to form 1D, 2D, or 3D frameworks. For example, chiral MOFs synthesized with copper salts exhibit homochirality despite the non-chiral ligand, enabling enantioselective catalysis. These MOFs show promise in gas storage, luminescence, and actinide sequestration .

Q. What methodological challenges arise in distinguishing endogenous phosphonic acid from pesticide residues in organic crops?

Phosphonic acid can originate from fosetyl-aluminum degradation, microbial activity, or historical fertilizer use. To differentiate sources:

  • Conduct isotopic labeling (³²P/³³P) to trace metabolic pathways.
  • Compare spatial distribution in plant tissues using imaging mass spectrometry.
  • Apply principal component analysis (PCA) to residue data, correlating concentrations with soil pH and prior agronomic practices .

Q. How can researchers resolve discrepancies in reported detection limits for phosphonic acid across laboratories?

Variability arises from differing reporting limits (RLs: 0.01–0.2 mg/kg) and conversion factors (e.g., fosetyl-equivalent calculation). Standardization steps include:

  • Adopting a unified RL (e.g., 0.01 mg/kg) via inter-laboratory validation.

  • Using molar ratios (phosphonic acid MW = 82 g/mol; fosetyl MW = 110 g/mol) for residue reporting:

    Fosetyl (mg/kg)=Phosphonic acid (mg/kg)×11082\text{Fosetyl (mg/kg)} = \text{Phosphonic acid (mg/kg)} \times \frac{110}{82}
  • Implementing quality controls with certified reference materials (CRMs) like aminomethyl phosphonic acid .

Q. What strategies mitigate interference from phosphonic acid’s structural analogs in spectroscopic analysis?

  • NMR: Use ¹H-³¹P heteronuclear correlation (HETCOR) to resolve overlapping signals from phenylphosphinic acid (C₆H₅PO₂H₂) or glyphosate analogs.
  • FT-IR: Employ difference spectroscopy with deuterated solvents to isolate P=O stretching vibrations (~1150 cm⁻¹).
  • X-ray crystallography: Co-crystallize with lanthanide ions (e.g., Eu³⁺) to enhance anomalous scattering .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact the bioactivity of phosphonic acid derivatives?

Substituents alter lipophilicity (logP) and hydrogen-bonding capacity. For example:

  • Antiviral activity: Azidoethyl groups (e.g., (2-azidoethyl)-phosphonic acid) enhance membrane penetration, inhibiting viral enzymes like HIV reverse transcriptase.
  • Antibacterial effects: Bulky aryl groups improve binding to penicillin-binding proteins (PBPs) in Gram-positive bacteria .

Key Methodological Recommendations

  • For MOF synthesis, optimize pH (4–6) and temperature (80–120°C) to prevent ligand degradation .
  • In residue analysis, pre-treat plant samples with solid-phase extraction (SPE) using mixed-mode anion-exchange cartridges to reduce matrix effects .
  • Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation of enantiomeric phosphonic acid derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.